Isopropyl 4-bromo-3-methylbenzoate
Overview
Description
Isopropyl 4-bromo-3-methylbenzoate is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a bromine atom, and the carboxyl group is esterified with isopropyl alcohol. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-bromo-3-methylbenzoate typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of toluene to form 4-bromo-3-methylbenzoyl chloride.
Esterification: The benzoyl chloride is then reacted with isopropyl alcohol in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-bromo-3-methylbenzoate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4-bromo-3-methylbenzyl alcohol.
Oxidation: 4-bromo-3-methylbenzoic acid.
Scientific Research Applications
Isopropyl 4-bromo-3-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of isopropyl 4-bromo-3-methylbenzoate depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity or function. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl ester group instead of an isopropyl ester.
Ethyl 4-bromo-3-methylbenzoate: Similar structure but with an ethyl ester group instead of an isopropyl ester.
4-bromo-3-methylbenzoic acid: The carboxylic acid derivative of the compound.
Uniqueness
Isopropyl 4-bromo-3-methylbenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The isopropyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
propan-2-yl 4-bromo-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)14-11(13)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLZFKDNOLZYGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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